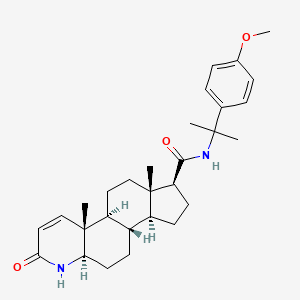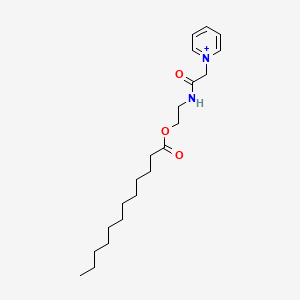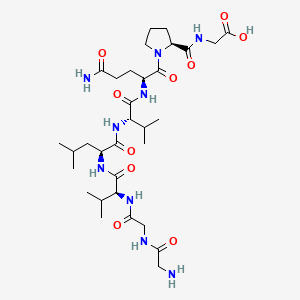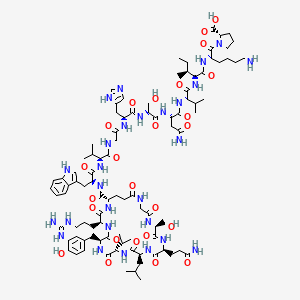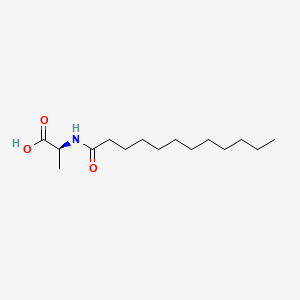
N-Lauroyl-L-alanine
説明
N-Lauroyl-L-Alanine is a specialized compound synthesized from the combination of lauric acid and the amino acid alanine . This ingredient is well-regarded in the cosmetic and personal care industry for its effective surfactant properties and its role in enhancing the texture and feel of skincare and haircare products . It is also a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems .
Synthesis Analysis
N-Lauroyl-L-Alanine can be synthesized using a novel aminoacylase from Paraburkholderia monticola . This enzyme exhibits exceptional temperature and pH stability and a broad substrate spectrum . The enzyme preferred long-chain acyl-amino-acids and displayed hardly any activity with acetyl-amino acids . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .Molecular Structure Analysis
The molecular formula of N-Lauroyl-L-Alanine is C15H29NO3 . Its molecular weight is 271.40 g/mol . The IUPAC name for N-Lauroyl-L-Alanine is (2S)-2-(dodecanoylamino)propanoic acid .Chemical Reactions Analysis
N-Lauroyl-L-Alanine is capable of supporting the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents . This property makes it potentially useful in injectable biodegradable drug delivery systems .Physical And Chemical Properties Analysis
N-Lauroyl-L-Alanine is a fatty acid amide that can efficiently gelate both aliphatic and aromatic hydrocarbon solvents . It can also gelate binary solvent mixtures comprised of aromatic hydrocarbon, e.g., toluene and aliphatic hydrocarbons, e.g., n-heptane .科学的研究の応用
1. Application in Injectable Biodegradable Drug Delivery Systems
- Summary of the Application: N-Lauroyl-L-alanine is a fatty acid amide that supports the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents . This property makes it potentially useful in injectable biodegradable drug delivery systems .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
2. Application in the Synthesis of Organogels for Antiemetic Treatment
- Summary of the Application: N-palmitoyl L-alanine derivatives, which include N-Lauroyl-L-alanine, have been used in the synthesis of organogels . These organogels have been used as parenteral implants of granisetron for the treatment of emesis .
- Methods of Application: Twelve N-palmitoyl L-alanine derived organogels were developed and evaluated in terms of morphology, thermal properties, and in vivo performance . The selected formula was successful in forming an in situ gel of granisetron when subcutaneously injected in rats .
- Results or Outcomes: The chosen formula was successful in forming an in situ gel of granisetron when subcutaneously injected in rats, lasting for 2 weeks and proved to be biocompatible by histopathological examination . Moreover, it exerted an extended antiemetic activity by decreasing the cisplatin-induced pica for a duration of 96 h and reduced preprotachykinin A mRNA expression and Substance P level for up to 4 days (gastric tissue) or 5 days (medulla oblongata) in rats .
3. Application in Adsorption Studies at Air/Water Interface
- Summary of the Application: N-Lauroyl-L-alanine has been used in the study of adsorption of synthesized amino acid core derived surfactants at an air/water interface . This research is beneficial for assessing their usefulness in colloids and interface science in comparison with typical surface-active substances .
- Methods of Application: The adsorption behavior of synthesized amino acid surfactants at the liquid/gas interface was analyzed experimentally by surface tension measurements using two independent techniques . Theoretical models were also used to characterize the adsorption behavior and physicochemical properties of these biodegradable surfactants .
- Results or Outcomes: The study revealed that intermolecular hydrogen bonds allow the formation of surfactant dimers with high surface activity .
4. Application in the Development of Sustainable Foaming Systems
- Summary of the Application: N-Lauroyl-L-alanine has been used in the development of sustainable, efficient, and dynamically triggered foaming systems . These systems are designed to replace traditional petroleum-based surfactants with more environmentally friendly alternatives .
- Methods of Application: Amino-acid surfactants, including N-Lauroyl-L-alanine, were mixed with n-octanol and investigated via surface tension and foamability experiments . Molecular dynamics simulations were also used to interpret the experimental results at the molecular level .
- Results or Outcomes: All of the studied amino-acid surfactant/n-octanol mixtures exhibited a spectacular synergistic effect at a wide concentration range under dynamic conditions . This finding significantly expands the range of potentially interesting molecules that can be used as efficient foaming additives .
5. Application in the Synthesis of Mild Biobased Surfactants
- Summary of the Application: N-Lauroyl-L-alanine has been used in the synthesis of mild biobased surfactants, which are used, for example, in baby shampoos . The chemical synthesis of these surfactants requires acyl chlorides and does not meet sustainability criteria, thus the identification of biocatalysts to develop greener synthesis routes is desirable .
- Methods of Application: A novel aminoacylase from Paraburkholderia monticola was identified, cloned, and evaluated for its N-acyl-amino acid synthesis potential . The enzyme exhibited the highest conversion rate of 773 U/mg with N-lauroyl-L-alanine at 75°C .
- Results or Outcomes: The enzyme preferred long-chain acyl-amino-acids and displayed hardly any activity with acetyl-amino acids . It was also capable of N-acyl-amino acid synthesis with good conversion rates .
6. Application in the Development of Supramolecular Hydrogels
- Summary of the Application: N-Lauroyl-L-alanine has been used in the development of supramolecular hydrogels based on low-molecular-weight compounds . These gels are formed by weak non-covalent interactions between precursors at their millimolar concentrations .
- Methods of Application: The gelation power of N-Lauroyl-L-alanine was assessed in injectable oils . The acid derivative (N-palmitoyl L-alanine; PA) was superior to ester derivatives .
- Results or Outcomes: The chosen formula (PA/safflower oil 10% w/v) was successful in forming an in situ gel when subcutaneously injected in rats, lasting for 2 weeks and proved to be biocompatible by histopathological examination .
将来の方向性
N-Lauroyl-L-Alanine shows promise in the field of drug delivery. Its ability to form a stable gel with gold nanoparticles could be leveraged for the slow-release of drugs . Both N-Lauroyl-L-Alanine and N-Lauroyl-L-Alanine conjugated gold nanoparticles show an excellent level of biological neutrality, suggesting they could be used as a transporting medium for drug delivery without affecting the drug’s activity .
特性
IUPAC Name |
(2S)-2-(dodecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOHYBIBPDOKX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lauroyl-L-alanine | |
CAS RN |
52558-74-4 | |
| Record name | Lauroyl alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAUROYL ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



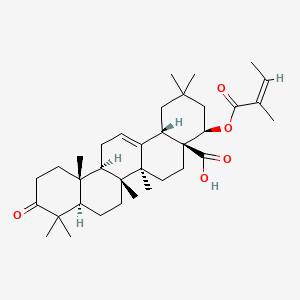
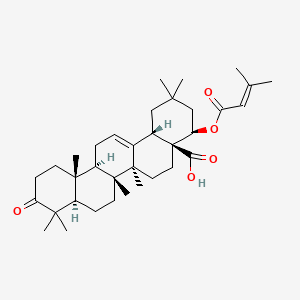
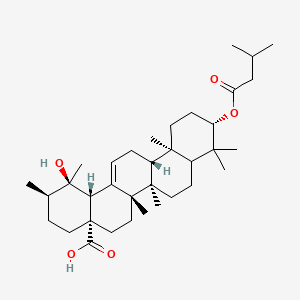
![(1S,2S,6S,11S,14S,15R,18R,20S)-20-Hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1674489.png)
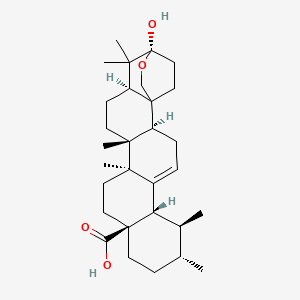
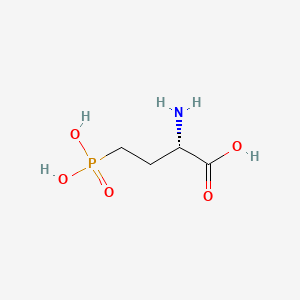
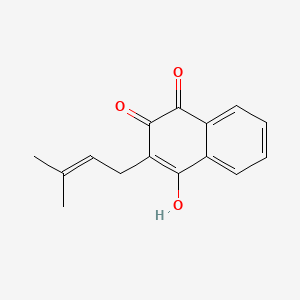
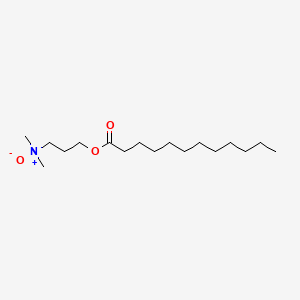
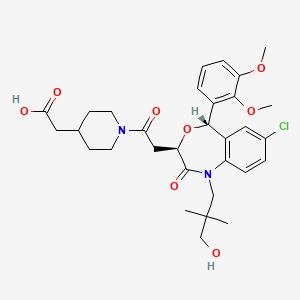
![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674499.png)
